molecular formula C22H21NO6 B13548144 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylicacid

Cat. No.: B13548144
M. Wt: 395.4 g/mol
InChI Key: XXBIWGAZSXOIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is notable for its use in peptide synthesis, particularly as a protecting group for amino acids. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid typically involves the protection of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Fmoc Removal: Piperidine in dimethylformamide is commonly used to remove the Fmoc group.

    Coupling Reactions: Carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts such as HATU are used to activate carboxylic acids for peptide bond formation.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid and the desired peptide sequences when used in peptide synthesis.

Scientific Research Applications

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The primary mechanism of action for 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid involves its role as a protecting group. The Fmoc group protects the amino group of amino acids during peptide synthesis, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, allowing for the controlled assembly of peptide chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid is unique due to its spirocyclic structure, which provides additional stability and rigidity compared to linear Fmoc-protected amino acids. This structural feature can be advantageous in the synthesis of peptides with specific conformational requirements.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-5,8-dioxa-2-azaspiro[3.5]nonane-6-carboxylic acid

InChI

InChI=1S/C22H21NO6/c24-20(25)19-10-27-13-22(29-19)11-23(12-22)21(26)28-9-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)

InChI Key

XXBIWGAZSXOIPH-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.